molecular formula C23H36N2O8 B12762376 oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate CAS No. 143503-31-5

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate

Katalognummer: B12762376
CAS-Nummer: 143503-31-5
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: RTYBJNHQYJMNDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate is a complex organic compound with the molecular formula C26H42N2O8 and a molecular weight of 510.62 g/mol . This compound is characterized by the presence of an oxalic acid moiety, a pyrrolidine ring, and a butoxyphenyl group, making it a unique and versatile molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate typically involves the reaction of oxalic acid with (1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

143503-31-5

Molekularformel

C23H36N2O8

Molekulargewicht

468.5 g/mol

IUPAC-Name

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate

InChI

InChI=1S/C21H34N2O4.C2H2O4/c1-3-5-14-26-19-10-8-9-18(15-19)22-21(24)27-20(17-25-13-4-2)16-23-11-6-7-12-23;3-1(4)2(5)6/h8-10,15,20H,3-7,11-14,16-17H2,1-2H3,(H,22,24);(H,3,4)(H,5,6)

InChI-Schlüssel

RTYBJNHQYJMNDC-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.